3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole
Description
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole (CAS: 303985-45-7) is a substituted isoxazole derivative with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . The compound features a pyrrolidinylmethyl group at the 4-position of the isoxazole core, which introduces a cyclic amine moiety that may enhance solubility and modulate biological interactions.
Properties
IUPAC Name |
3,5-dimethyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-10(9(2)13-11-8)7-12-5-3-4-6-12/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJKERVZICSFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole typically involves a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and minimize waste. This includes controlling temperature, pressure, and the concentration of reactants to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical properties of 3,5-dimethyl-4-(1-pyrrolidinylmethyl)isoxazole with similar isoxazole derivatives:
Key Research Findings
Substituent Effects : Bulky groups (e.g., triethylgermyl) improve synthetic yields but may reduce solubility, while smaller substituents (e.g., propynyl) offer easier functionalization .
Biological Potential: Isoxazole derivatives with nitrogen-containing substituents (e.g., pyrrolidinyl) are prioritized in drug discovery for their ability to engage biological targets .
Synthetic Challenges : Low yields in ethynyl-substituted analogs (e.g., 30% for pyridinylethynyl derivative) highlight the need for optimized coupling conditions .
Biological Activity
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with pyrrolidine derivatives under specific conditions. Various synthetic routes have been explored to optimize yield and purity, including:
- Condensation Reactions : Involving the use of appropriate catalysts and solvents.
- Functional Group Modifications : Such as sulfonylation to enhance biological activity.
Biological Activity
This compound has been reported to exhibit a wide spectrum of biological activities, including:
- Antiviral Properties : The compound has shown efficacy against various viral pathogens by inhibiting viral replication mechanisms.
- Antibacterial Effects : Studies indicate that it can inhibit the growth of certain bacteria by disrupting cell wall synthesis.
- Cytotoxicity : Research demonstrates that it possesses cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antibacterial | Growth inhibition in bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It could act on various receptors influencing cellular signaling pathways associated with growth and proliferation.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antiviral Study : A recent investigation demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting its utility as a therapeutic agent against viral infections .
- Anticancer Research : In vitro studies revealed that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests its potential role in cancer therapy .
- Antibacterial Evaluation : A study assessed its antibacterial activity against multi-drug resistant strains, showing promising results that warrant further exploration for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
